methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate is a synthetic organic compound featuring a benzothiophene core substituted with a pyrrolidine sulfonamide group and a methyl carboxylate ester. The 4-fluorobenzenesulfonyl moiety enhances its electronic and steric properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation. Its synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine derivatives, amide coupling, and esterification. Structural characterization relies on techniques such as X-ray crystallography (using programs like SHELX ) and spectroscopic methods (NMR, mass spectrometry).
Properties
IUPAC Name |
methyl 3-[[1-(4-fluorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5S2/c1-29-21(26)19-18(15-5-2-3-7-17(15)30-19)23-20(25)16-6-4-12-24(16)31(27,28)14-10-8-13(22)9-11-14/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXBHENTXUURFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate typically involves multiple steps, including the formation of the benzo[b]thiophene core, the introduction of the pyrrolidine ring, and the attachment of the fluorophenyl sulfonyl group. Common synthetic routes may involve:
Formation of Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-mercaptobenzoic acid derivatives.
Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions using suitable amines.
Attachment of Fluorophenyl Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and biological activity.
Structural Analogues and Substituent Effects
Methyl 3-[1-(4-Chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate
- IUPAC Name : Methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate
- CAS : 1048646-38-3
- Molecular Formula : C₂₁H₁₉ClN₂O₅S₂
- Key Differences :
- Substituent : Chlorine replaces fluorine at the para position of the benzenesulfonyl group.
- Electrophilicity : The electron-withdrawing Cl atom increases sulfonamide stability but reduces solubility compared to the fluoro analogue.
Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Molecular Formula: C₂₈H₂₀F₂N₆O₃S Key Differences:
- Core Structure : Replaces benzothiophene with a pyrazolo-pyrimidine-chromene hybrid system.
- Functional Groups : Contains a chromen-4-one ring and additional fluorine substituents, enhancing π-π stacking interactions in biological targets .
- Melting Point : Reported at 227–230°C, higher than typical benzothiophene derivatives due to increased rigidity .
Physicochemical Properties
Biological Activity
Methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzo[b]thiophene derivatives, characterized by a unique structure that includes:
- Benzo[b]thiophene core : A bicyclic aromatic compound.
- Pyrrolidine ring : Introduced via nucleophilic substitution.
- Fluorophenyl sulfonyl group : Imparts specific chemical reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in cellular pathways, potentially affecting cell proliferation and apoptosis.
- Receptor modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, fluorinated benzothiazoles have shown potent antiproliferative effects against cancer cells, suggesting that this compound may also possess similar properties. The mechanism often involves:
- Metabolic activation : Compounds are metabolized within sensitive cancer cells, leading to the formation of reactive species that bind to macromolecules, thereby inducing cell death .
Antimicrobial Activity
The compound is also being investigated for its potential antimicrobial properties. Similar derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound could be a candidate for further studies in antimicrobial applications.
In Vitro Studies
In vitro studies on related benzo[b]thiophene derivatives have demonstrated their ability to inhibit cancer cell growth. For example:
- A study found that fluorinated benzothiazoles induced expression of cytochrome P450 enzymes in sensitive cancer cells, which is crucial for their antiproliferative activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
| Compound | Activity | Notes |
|---|---|---|
| This compound | Potential anticancer | Requires further investigation |
| Fluorinated benzothiazoles | Potent antiproliferative | Metabolized into reactive species |
| Other benzothiophene derivatives | Antimicrobial | Effective against various strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
